

An In-depth Technical Guide to the Physicochemical Properties of 2-Nitrophenyl diphenylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Nitrophenyl diphenylamine*

Cat. No.: *B016653*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **2-Nitrophenyl diphenylamine** (also known as 2-nitrodiphenylamine). The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and logical workflows.

Core Physicochemical Properties

2-Nitrophenyl diphenylamine is an organic compound with the chemical formula $C_{12}H_{10}N_2O_2$.
[1] It presents as a red-brown or reddish-brown crystalline powder or solid.[2] This compound is of significant interest due to its application as a stabilizer in propellants, such as those used in rocketry, and as an intermediate in the synthesis of dyes.[3][4]

The quantitative physicochemical properties of **2-Nitrophenyl diphenylamine** are summarized in the table below.

Property	Value	Source(s)
IUPAC Name	2-nitro-N-phenylaniline	[2]
CAS Number	119-75-5	[3]
Molecular Formula	C ₁₂ H ₁₀ N ₂ O ₂	[3]
Molecular Weight	214.22 g/mol	[2][3]
Appearance	Red-brown crystalline powder or reddish-brown solid	[2][3]
Melting Point	74-76 °C (165-167 °F)	[3]
Boiling Point	346 °C	
165-167 °C at 1 Torr	[5]	
Density	1.36 g/cm ³	
1.403 g/cm ³		
Solubility	Insoluble in water. Soluble in chloroform, DMSO, and methanol.[3]	[3]
Less than 1 mg/mL at 72 °F.[2]	[2]	
Vapor Density	10.7 (vs air)	[5]
Flash Point	346 °C	

Experimental Protocols

This section details the methodologies for the synthesis of **2-Nitrophenyl diphenylamine** and standard laboratory procedures for the determination of its key physicochemical properties.

2.1. Synthesis of **2-Nitrophenyl diphenylamine**

Two common methods for the synthesis of **2-Nitrophenyl diphenylamine** are the Ullmann condensation and a modern approach using a boronic acid derivative.

2.1.1. Synthesis via Ullmann-type Reaction

This method involves the copper-catalyzed reaction between an aryl halide and an amine.

- Reactants: 2-nitroaniline and bromobenzene are the primary reactants, typically in a 1:1.5 molar ratio.[6]
- Catalyst: Copper(I) iodide is used as a catalyst.[6]
- Reagents: Anhydrous sodium carbonate and a surfactant are also added to the reaction mixture.[6]
- Procedure:
 - Combine 2-nitroaniline, bromobenzene, anhydrous sodium carbonate, copper(I) iodide, and a surfactant.
 - Heat the mixture to 170-185°C with continuous stirring for approximately 20 hours.[6]
 - During heating, continuously distill off the azeotrope of water and bromobenzene, periodically adding fresh bromobenzene to maintain the reaction temperature.[6]
 - After the reaction is complete, distill off the remaining bromobenzene at 170°C.[6]
 - The crude product can then be purified, for example, by recrystallization from alcohol.[6]

2.1.2. Synthesis via Phenylboronic Acid

This is a more contemporary approach to N-arylation.

- Reactants: Phenylboronic acid (1 mmol) and an aromatic amine (1.2 mmol).[7]
- Catalyst: Copper-immobilized on magnetic nanoparticles (Cu-IS-AMBA-MNPs) (0.025 mmol).[7]
- Reagents: Potassium fluoride (KF) (2 mmol) and dimethyl sulfoxide (DMSO) (4 mL).[7]
- Procedure:

- In a reaction vessel, combine phenylboronic acid, the aromatic amine, potassium fluoride, and Cu-IS-AMBA-MNPs in DMSO.[7]
- Heat the mixture to 130°C under a nitrogen atmosphere for 2 hours with vigorous stirring.[7]
- Upon completion, separate the magnetic catalyst using an external magnet and wash it with dry dichloromethane.[7]
- Evaporate the solvent from the reaction mixture using a rotary evaporator.[7]
- Add ethyl acetate and water to the residue, and separate the organic layer.[7]
- Dry the organic layer over anhydrous magnesium sulfate.[7]
- Evaporate the solvent under reduced pressure.[7]
- Purify the crude product by column chromatography using an ethyl acetate/n-hexane solvent system.[7]

2.2. Determination of Physicochemical Properties

The following are standard laboratory protocols for determining the physicochemical properties of organic compounds like **2-Nitrophenyl diphenylamine**.

2.2.1. Melting Point Determination (Capillary Method)

- Apparatus: Mel-Temp apparatus or Thiele tube, capillary tubes, thermometer.[4]
- Procedure:
 - Finely powder a small amount of the crystalline **2-Nitrophenyl diphenylamine**.
 - Pack the powdered sample into a capillary tube to a height of a few millimeters.[1]
 - Place the capillary tube in the heating block of a Mel-Temp apparatus or attach it to a thermometer and place it in a Thiele tube filled with a high-boiling point oil.[4]

- Heat the apparatus slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.
- Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point. A narrow melting point range (0.5-1.0°C) is indicative of a pure compound.

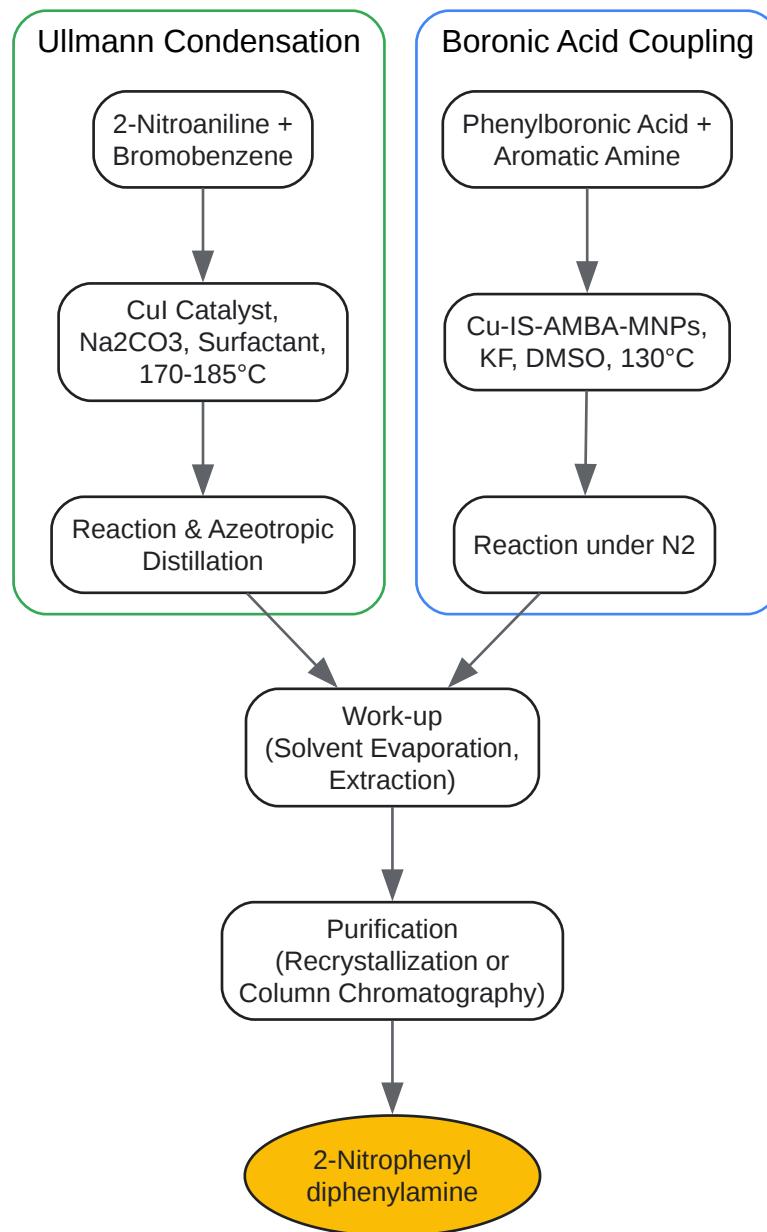
2.2.2. Boiling Point Determination (Thiele Tube Method)

- Apparatus: Thiele tube, small test tube, capillary tube, thermometer, heating source.[\[8\]](#)
- Procedure:
 - Place a small amount (less than 1 mL) of liquid **2-Nitrophenyl diphenylamine** (if melted) into a small test tube.[\[8\]](#)
 - Invert a capillary tube (sealed at one end) and place it into the test tube with the sample.[\[8\]](#)
 - Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a suitable heating oil.[\[8\]](#)
 - Heat the side arm of the Thiele tube gently.[\[8\]](#)
 - Observe the capillary tube. As the sample heats, a stream of bubbles will emerge from the open end of the capillary tube.[\[8\]](#)
 - Continue heating until a continuous stream of bubbles is observed, then remove the heat.[\[8\]](#)
 - As the apparatus cools, the bubbling will slow down and stop. The temperature at which the liquid just begins to be drawn into the capillary tube is the boiling point.[\[8\]](#)

2.2.3. Solubility Determination

- Apparatus: Test tubes, vortex mixer (optional), analytical balance.
- Procedure (Qualitative):

- Place a small, measured amount (e.g., 10 mg) of **2-Nitrophenyl diphenylamine** into a test tube.
- Add a small volume (e.g., 1 mL) of the solvent to be tested (e.g., water, ethanol, chloroform, DMSO).
- Agitate the mixture vigorously for a set period.[3]
- Visually inspect the solution for the presence of undissolved solid. If the solid has completely disappeared, the compound is considered soluble. If it remains, it is insoluble. [3]


2.2.4. Density Determination (Pycnometer Method)

- Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), analytical balance, thermostat bath.
- Procedure:
 - Carefully clean and dry the pycnometer and weigh it accurately.
 - Fill the pycnometer with distilled water of a known temperature and weigh it again.
 - Empty and dry the pycnometer, then fill it with liquid **2-Nitrophenyl diphenylamine** (if melted) at the same temperature and weigh it.
 - The density is calculated using the formula: Density = (mass of substance) / (volume of substance), where the volume is determined from the mass and known density of the water.

Visualized Workflows

The following diagram illustrates a generalized workflow for the synthesis of **2-Nitrophenyl diphenylamine**.

Synthesis Workflow for 2-Nitrophenyl diphenylamine

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cdn.juniata.edu [cdn.juniata.edu]
- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. Video: Boiling Points - Concept [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 2-Nitrophenyl diphenylamine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b016653#physicochemical-properties-of-2-nitrophenyl-diphenylamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com